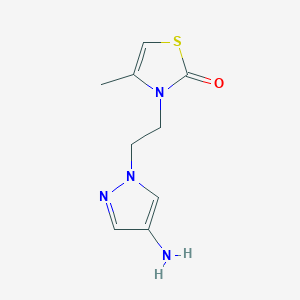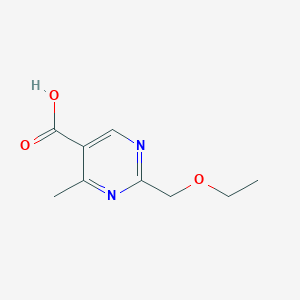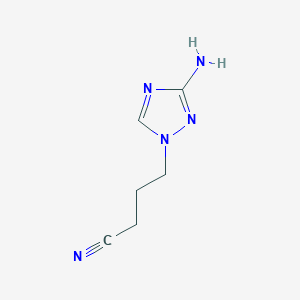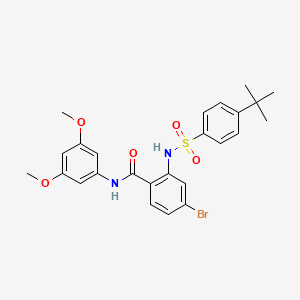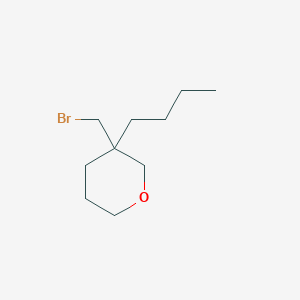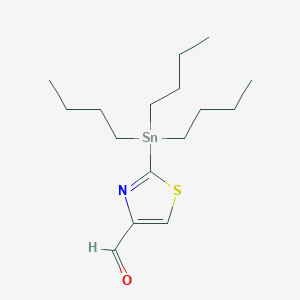
2-(Tributylstannyl)thiazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tributylstannyl)-1,3-thiazole-4-carbaldehyde is an organotin compound that features a thiazole ring substituted with a tributylstannyl group and an aldehyde functional group. This compound is of interest due to its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions. The presence of the tributylstannyl group makes it a valuable reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tributylstannyl)-1,3-thiazole-4-carbaldehyde typically involves the stannylation of a thiazole precursor. One common method is the reaction of 2-bromo-1,3-thiazole-4-carbaldehyde with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) at elevated temperatures. The reaction proceeds via a palladium-catalyzed stannylation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-(tributylstannyl)-1,3-thiazole-4-carbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Tributylstannyl)-1,3-thiazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound is commonly used in Stille coupling reactions, where it reacts with organic halides or pseudohalides to form carbon-carbon bonds.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in Stille coupling reactions.
Tributyltin Hydride: Used in the stannylation process.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Coupling Products: Formation of biaryl or alkyl-aryl compounds.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
2-(Tributylstannyl)-1,3-thiazole-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific electronic or photophysical properties.
Catalysis: Acts as a precursor in the preparation of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(tributylstannyl)-1,3-thiazole-4-carbaldehyde primarily involves its role as a reagent in Stille coupling reactions. The palladium-catalyzed process includes the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organic halide.
Transmetalation: The organotin compound transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tributylstannyl)pyridine
- 2-(Tributylstannyl)thiophene
- 2-(Tributylstannyl)furan
Uniqueness
2-(Tributylstannyl)-1,3-thiazole-4-carbaldehyde is unique due to the presence of both a thiazole ring and an aldehyde group, which provides versatility in synthetic applications. The thiazole ring imparts stability and reactivity, while the aldehyde group allows for further functionalization.
Properties
Molecular Formula |
C16H29NOSSn |
|---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
2-tributylstannyl-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C4H2NOS.3C4H9.Sn/c6-1-4-2-7-3-5-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; |
InChI Key |
IZSBCUFKBRRYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Bicyclo[2.2.2]octan-2-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13639769.png)
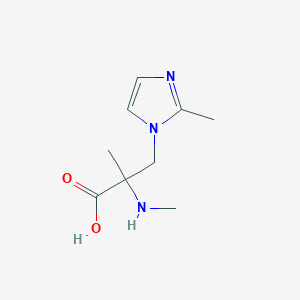
![[1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine](/img/structure/B13639786.png)
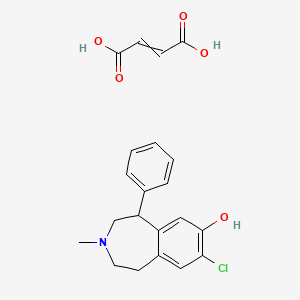
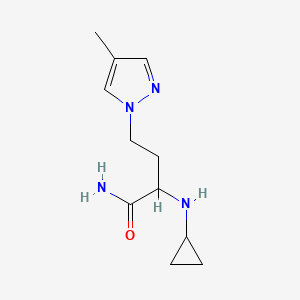
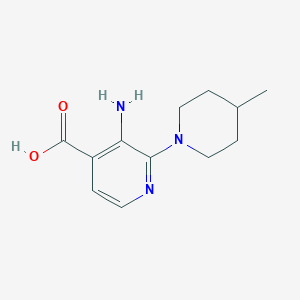
![{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13639811.png)
